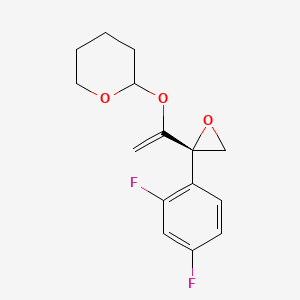
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran is a synthetic organic compound that features a complex molecular structure It contains a difluorophenyl group, an oxirane ring, and a tetrahydropyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran typically involves multiple steps:
Formation of the Difluorophenyl Oxirane: This step involves the reaction of a difluorophenyl precursor with an epoxidizing agent under controlled conditions to form the oxirane ring.
Vinylation: The oxirane intermediate is then subjected to a vinylation reaction, introducing the vinyl group.
Tetrahydropyran Formation: The final step involves the reaction of the vinylated oxirane with a tetrahydropyran precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxirane ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as halogens or nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce diols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as in the treatment of diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran: This compound itself.
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-furan: A similar compound with a furan ring instead of a tetrahydropyran ring.
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-thiopyran: A similar compound with a thiopyran ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C15H16F2O3 |
|---|---|
Peso molecular |
282.28 g/mol |
Nombre IUPAC |
2-[1-[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]ethenoxy]oxane |
InChI |
InChI=1S/C15H16F2O3/c1-10(20-14-4-2-3-7-18-14)15(9-19-15)12-6-5-11(16)8-13(12)17/h5-6,8,14H,1-4,7,9H2/t14?,15-/m0/s1 |
Clave InChI |
PRNJGYLVURFLKZ-LOACHALJSA-N |
SMILES isomérico |
C=C([C@@]1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3 |
SMILES canónico |
C=C(C1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide](/img/structure/B13849149.png)
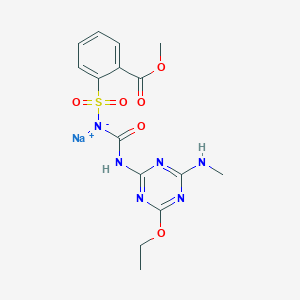
![(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13849156.png)
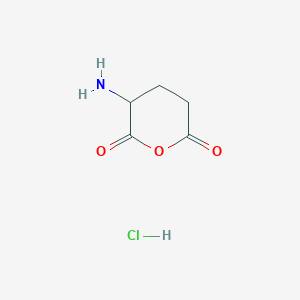
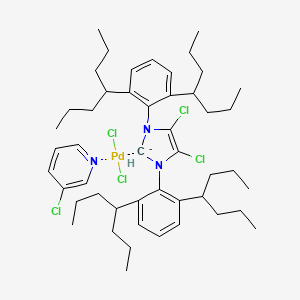

![4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13849188.png)
![N-(2,6-Dichlorophenyl)-4'-iodo-[1,1'-biphenyl]-4-amine](/img/structure/B13849189.png)
![[2R-[2alpha,6alpha,7beta(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13849191.png)


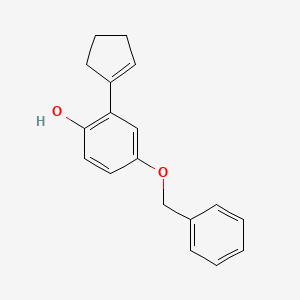
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)

